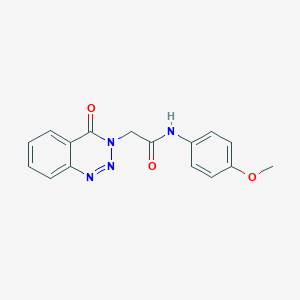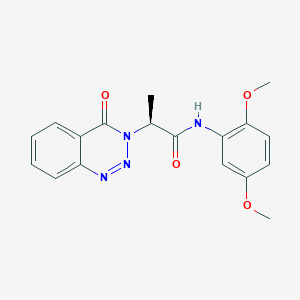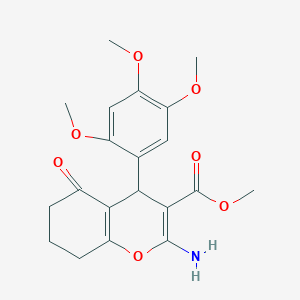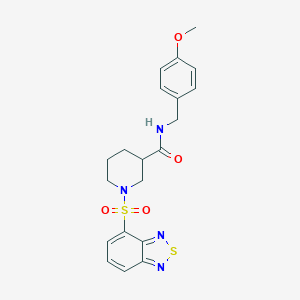
2-benzyl-3-hydroxy-3H-isoindol-1-one
描述
2-benzyl-3-hydroxy-3H-isoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the isoindolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-hydroxy-3H-isoindol-1-one typically involves the reaction of a benzylamine derivative with a suitable carbonyl compound under acidic or basic conditions. One common method involves the condensation of benzylamine with phthalic anhydride, followed by cyclization and reduction steps to yield the desired isoindolinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions
2-benzyl-3-hydroxy-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-one.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can have different functional groups attached to the benzyl or isoindolinone ring, enhancing their chemical and biological properties.
科学研究应用
2-benzyl-3-hydroxy-3H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-benzyl-3-hydroxy-3H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the isoindolinone ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Similar in structure but with a phenyl group instead of a benzyl group.
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-one: An oxidized form of the compound with a carbonyl group at the 3-position.
Uniqueness
2-benzyl-3-hydroxy-3H-isoindol-1-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-benzyl-3-hydroxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXQIBENKOFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B361678.png)
![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)
![3-(1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361680.png)

![2-[({4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetyl)amino]benzamide](/img/structure/B361686.png)
![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)
![2-(4-fluorophenyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylbutan-2-yl]acetamide](/img/structure/B361689.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)
![3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361697.png)

